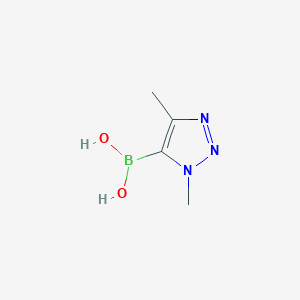![molecular formula C9H10N2 B11922039 3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)
3,6-Dimethylimidazo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylimidazo[1,5-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of two methyl groups at positions 3 and 6 of the imidazole ring distinguishes it from other imidazo[1,5-A]pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylimidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[1,5-A]pyridine derivative.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or alkylated imidazo[1,5-A]pyridine derivatives.
Applications De Recherche Scientifique
3,6-Dimethylimidazo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable scaffold in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antiviral agent. Its derivatives are being explored for their activity against various pathogens.
Medicine: Research is ongoing to investigate its potential as an anticancer agent. The compound’s ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry: It is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Its luminescent properties make it suitable for imaging applications.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylimidazo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2,7-Dimethylimidazo[1,2-A]pyridine
- 3,5-Dimethylimidazo[1,2-A]pyridine
- 3,6-Dimethylimidazo[1,2-A]pyridine
Comparison: 3,6-Dimethylimidazo[1,5-A]pyridine is unique due to its specific substitution pattern and the position of the methyl groups. This structural difference can significantly influence its chemical reactivity and biological activity. For example, the presence of methyl groups at positions 3 and 6 can enhance its stability and lipophilicity, making it more suitable for certain applications compared to its analogues.
Propriétés
IUPAC Name |
3,6-dimethylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-5-10-8(2)11(9)6-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAVXVARCYERMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)





![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)

![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)



![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
